3-methyl-5-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-methyl-5-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with 4-amino-1,2,4-triazole under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction mixture being heated to reflux for several hours . The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-methyl-5-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-methyl-5-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-phenyl-1H-pyrazol-1-yl-4H-1,2,4-triazol-4-amine
- 3-methyl-5-(4-methylphenyl)-1H-pyrazol-1-yl-4H-1,2,4-triazol-4-amine
Uniqueness
3-methyl-5-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both pyrazole and triazole rings provides a versatile scaffold for further functionalization and optimization in drug development .
Properties
Molecular Formula |
C6H8N6 |
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Molecular Weight |
164.17 g/mol |
IUPAC Name |
3-methyl-5-pyrazol-1-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C6H8N6/c1-5-9-10-6(12(5)7)11-4-2-3-8-11/h2-4H,7H2,1H3 |
InChI Key |
IUQMHABMYILHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N)N2C=CC=N2 |
Origin of Product |
United States |
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